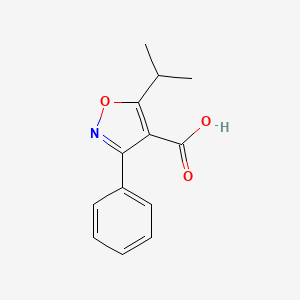

5-Isopropyl-3-phenylisoxazole-4-carboxylic acid

Description

5-Isopropyl-3-phenylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a phenyl group at position 3, an isopropyl group at position 5, and a carboxylic acid moiety at position 4.

Properties

IUPAC Name |

3-phenyl-5-propan-2-yl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8(2)12-10(13(15)16)11(14-17-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYJBEPCUYDILW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=NO1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92029-28-2 | |

| Record name | 5-isopropyl-3-phenylisoxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-3-phenylisoxazole-4-carboxylic acid typically involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . One common method includes the reaction of ethyl acetoacetate with benzyl chloroxime in ethanol, followed by the addition of sodium hydroxide to adjust the pH to 7-8. The reaction mixture is then cooled to 0°C and maintained at 10°C for 4 hours. Afterward, the mixture is heated to 110°C to evaporate ethanol, followed by the addition of water and refluxing for 3 hours .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-phenylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oximes and subsequent cyclization to form isoxazoles.

Reduction: Reduction of the carboxylic acid group to form alcohol derivatives.

Substitution: Substitution reactions involving the phenyl or isopropyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as tert-butyl nitrite or isoamyl nitrite are used for the oxidation of aldoximes.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, alcohol derivatives, and other functionalized heterocyclic compounds .

Scientific Research Applications

5-Isopropyl-3-phenylisoxazole-4-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Isopropyl-3-phenylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of monoamine oxidase enzymes, which play a critical role in neurological disorders . The compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below summarizes key structural variations and inferred physicochemical properties of 5-isopropyl-3-phenylisoxazole-4-carboxylic acid and its analogs:

*Estimated based on molecular formula.

Functional Implications

Substituent Effects: Isopropyl vs. Phenyl vs. Bromophenyl: The bromine in 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic acid introduces electronegativity and halogen bonding capabilities, which may improve target affinity in drug design .

Carboxylic Acid vs. Ester :

- The ethyl ester analog () acts as a pro-drug, improving oral bioavailability by increasing lipophilicity. In vivo ester hydrolysis releases the active carboxylic acid form .

Heterocycle Variations :

- Compounds with isoxazoline cores (e.g., ) exhibit saturated rings, altering electronic properties and conformational flexibility compared to aromatic isoxazoles. This may impact binding kinetics in enzymatic targets .

Biological Activity

5-Isopropyl-3-phenylisoxazole-4-carboxylic acid is a compound belonging to the isoxazole family, notable for its diverse biological activities. This article delves into its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered isoxazole ring with a carboxylic acid functional group. Its unique substitution pattern contributes to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

- Research indicates that derivatives of isoxazole compounds exhibit significant antioxidant properties. The presence of the carboxylic acid moiety enhances the electron-donating capacity, which may contribute to their ability to scavenge free radicals .

2. Antimicrobial Properties

- Isoxazole derivatives have been investigated for their antimicrobial effects. Studies show that certain structural modifications can enhance activity against various pathogens, including bacteria and fungi .

3. Enzyme Inhibition

- A notable area of research involves the inhibition of xanthine oxidase, an enzyme linked to hyperuricemia and gout. Some derivatives related to this compound have demonstrated inhibitory effects in the micromolar range, suggesting potential therapeutic applications in managing these conditions .

Table 1: Summary of Biological Activities

Case Study: Xanthine Oxidase Inhibition

A study focused on synthesizing derivatives of isoxazole found that certain substitutions at the phenyl moiety significantly increased inhibitory potency against xanthine oxidase. The most effective compounds were identified through molecular modeling studies, providing insights into their binding interactions with the enzyme .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.

- Antimicrobial Action : The disruption of microbial cell membranes and interference with metabolic pathways are proposed mechanisms for its antimicrobial effects.

- Enzyme Interaction : The compound's structural features allow it to interact with active sites on enzymes like xanthine oxidase, leading to competitive inhibition.

Q & A

Q. What are the standard synthetic routes for 5-isopropyl-3-phenylisoxazole-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves cyclocondensation of β-keto esters with hydroxylamine derivatives under acidic conditions. For example, refluxing 3-phenyl-4-isopropylisoxazole precursors with sodium acetate in acetic acid facilitates ring closure and carboxylation . Optimization may include adjusting reaction time (3–5 hours), temperature (reflux at ~110°C), and stoichiometric ratios of intermediates. Post-synthesis, recrystallization from DMF/acetic acid mixtures improves purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., isopropyl and phenyl groups).

- FTIR to identify carboxylic acid (–COOH) stretching (~2500–3300 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹).

- Mass spectrometry (ESI-MS) for molecular weight verification and fragmentation patterns .

- HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity ≥95% .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer: Store in a dry, ventilated environment at 2–8°C in airtight, light-resistant containers. Avoid exposure to humidity, heat (>25°C), or reactive substances (e.g., oxidizing agents). Stability studies under accelerated conditions (40°C/75% RH) can predict degradation pathways .

Q. What safety protocols are critical during handling?

Methodological Answer:

- Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of aerosols.

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention.

- Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Methodological Answer: Employ asymmetric catalysis (e.g., chiral palladium complexes) during key steps like cyclization or carboxylation. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry . For β-amino acid analogs, solid-phase synthesis with Fmoc-protected building blocks allows precise stereochemical control .

Q. What strategies are effective for studying structure-activity relationships (SAR) in biological systems?

Methodological Answer:

- Synthesize analogs with modified substituents (e.g., halogenated phenyl or bulkier alkyl groups).

- Test in vitro bioactivity (e.g., antimicrobial MIC assays, enzyme inhibition kinetics).

- Use molecular docking to predict binding affinities to targets like COX-2 or bacterial efflux pumps, guided by structural analogs in PubChem data .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Replicate experiments under standardized conditions (e.g., cell line, solvent, concentration).

- Validate findings using orthogonal assays (e.g., fluorescence-based viability assays vs. colony counting).

- Perform meta-analyses of existing literature to identify confounding variables (e.g., impurity profiles, solvent effects) .

Q. What advanced analytical techniques are suitable for studying degradation products?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.